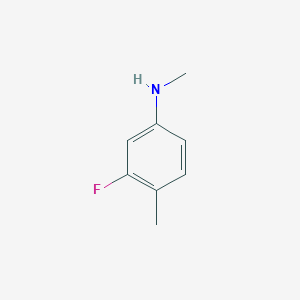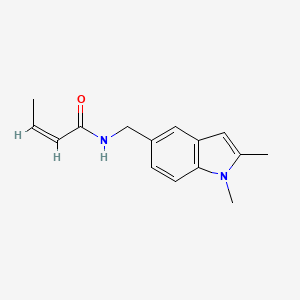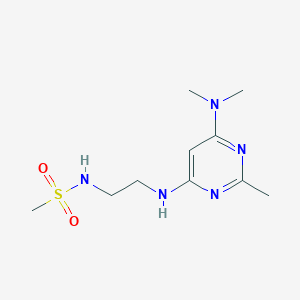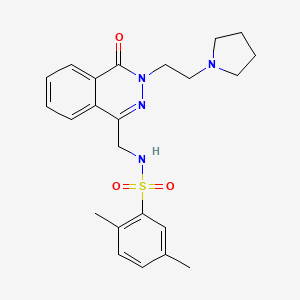
3-フルオロ-N,4-ジメチルアニリン
概要
説明
3-Fluoro-n,4-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position and two methyl groups at the nitrogen and fourth positions of the aniline ring. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
科学的研究の応用
3-Fluoro-n,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Safety and Hazards
“3-Fluoro-n,4-dimethylaniline” is considered hazardous. It can cause skin irritation and serious eye irritation . It is also toxic if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound .
Relevant Papers
The relevant papers for “3-Fluoro-n,4-dimethylaniline” include peer-reviewed articles and technical documents related to this compound . These papers can provide more detailed information about the properties, synthesis, and applications of "3-Fluoro-n,4-dimethylaniline" .
作用機序
Target of Action
It is structurally similar to 3,4-dimethylaniline, which is known to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Based on its structural similarity to 3,4-dimethylaniline, it may interact with its target enzyme in a similar manner .
生化学分析
Biochemical Properties
It is known that aniline derivatives can participate in various biochemical reactions The presence of the fluorine atom and the two methyl groups on the amino group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-n,4-dimethylaniline are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n,4-dimethylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 3-Fluoro-n,4-dimethylaniline follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient nitration.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and reduce reaction time.
Automated Methylation: Utilizing automated systems for the methylation process to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-n,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
類似化合物との比較
Similar Compounds
3-Fluoroaniline: Lacks the methyl groups, making it less hydrophobic.
4-Fluoro-n,3-dimethylaniline: Different substitution pattern affecting its reactivity.
3-Chloro-n,4-dimethylaniline: Chlorine instead of fluorine, altering its chemical properties.
Uniqueness
3-Fluoro-n,4-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom increases the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
3-fluoro-N,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVABRVITTMQVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B2559667.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)
![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide](/img/structure/B2559672.png)
![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2559682.png)


![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)
